Product packaging for 2-Ethyl-1,3-benzothiazol-6-ol(Cat. No.:CAS No. 17142-79-9)

2-Ethyl-1,3-benzothiazol-6-ol

Cat. No.: B096406
CAS No.: 17142-79-9
M. Wt: 179.24 g/mol
InChI Key: NLVXJKRIENTPGY-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzothiazol-6-ol is a chemical compound belonging to the benzothiazole class of heterocycles, which are recognized as privileged scaffolds in medicinal and material chemistry due to their diverse chemical reactivity and broad spectrum of biological activities . This compound features a benzene ring fused to a thiazole ring, with an ethyl substituent at the 2-position and a hydroxyl group at the 6-position. This specific substitution pattern makes it a versatile intermediate for organic synthesis and pharmaceutical research. Benzothiazole derivatives, in general, have garnered significant research interest for their wide range of pharmacological properties. They have demonstrated substantial potential in the development of therapeutic agents, exhibiting activities such as antitumor , antimicrobial , anti-inflammatory , and antiviral effects . The structural motif of 6-hydroxybenzothiazole is particularly notable; for instance, derivatives based on this core have been investigated as imaging agents for amyloid-β plaques in Alzheimer's disease research . The ethyl group at the 2-position is a common feature used to modulate the compound's lipophilicity and electronic properties, which can influence its bioavailability and interaction with biological targets. The synthesis of benzothiazoles like this compound typically follows well-established pathways. The most prevalent method involves the condensation of a substituted 2-aminobenzenethiol with a carbonyl-containing compound, such as an aldehyde, ketone, or carboxylic acid derivative, that provides the desired substituent at the 2-position of the heterocycle . Modern green chemistry approaches have optimized these reactions using various catalysts and conditions, including visible-light promotion, microwave irradiation, and the use of biocatalysts or recyclable heterogeneous catalysts to improve yield and reduce environmental impact . Applications & Research Value: This compound serves as a key building block for researchers in medicinal chemistry aiming to synthesize and evaluate novel bioactive molecules. Its core structure is relevant for exploring structure-activity relationships (SAR) against various disease targets. Given the documented biological significance of the benzothiazole nucleus, this compound is a valuable reagent for constructing compound libraries for high-throughput screening in drug discovery campaigns, particularly in oncology and infectious disease research. Handling & Compliance: this compound is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B096406 2-Ethyl-1,3-benzothiazol-6-ol CAS No. 17142-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17142-79-9

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-ethyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C9H9NOS/c1-2-9-10-7-4-3-6(11)5-8(7)12-9/h3-5,11H,2H2,1H3

InChI Key

NLVXJKRIENTPGY-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)O

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)O

Synonyms

6-Benzothiazolol,2-ethyl-(8CI,9CI)

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations and Reaction Pathways

Plausible Mechanism Elucidation (e.g., Nucleophilic Attack, Cyclization, Oxidation)

The synthesis of the 2-Ethyl-1,3-benzothiazol-6-ol core structure is illustrative of several fundamental organic reaction mechanisms. A prevalent synthetic route involves the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its equivalent. For this compound, the conceptual starting materials would be 2-amino-5-hydroxythiophenol and propanoic acid or one of its activated forms (e.g., acyl chloride).

The reaction sequence is initiated by a nucleophilic attack from the nitrogen atom of the 2-aminothiophenol onto the electrophilic carbonyl carbon of the propionyl group. This step forms a tetrahedral intermediate which then eliminates a molecule of water to yield an N-acylated thioanilide intermediate. nih.gov

Following this, an intramolecular cyclization occurs. The thiol group (-SH) acts as a nucleophile, attacking the carbon of the newly formed imine or amide functional group. nih.govrsc.org This ring-closing step generates a non-aromatic benzothiazoline (B1199338) intermediate.

The final step is an oxidation reaction, which converts the benzothiazoline intermediate into the stable, aromatic benzothiazole (B30560) ring system. rsc.org This aromatization can be promoted by an oxidizing agent or, in some cases, by the solvent itself, such as dimethyl sulfoxide (B87167) (DMSO). rsc.org The presence of electron-donating groups, like the hydroxyl group at the 6-position, on the 2-aminothiophenol precursor can increase the nucleophilicity of the amino group and facilitate higher reaction yields. rsc.org

Role of Hydrosilane in Reaction Pathways

Hydrosilanes are recognized for their significant role as reducing agents in various synthetic pathways, including those for heterocyclic compounds like benzothiazoles. In the synthesis of benzothiazoles from 2-aminothiophenols and carbon dioxide, hydrosilanes such as diethylsilane (B7801327) or phenylsilane (B129415) are crucial. mdpi.comchemrevlett.com Their primary function is to act as a hydride source, which is essential for the reduction of intermediates.

Mechanistic studies indicate that hydrosilanes are key in the formation of benzothiazoles while suppressing the production of benzothiazolone byproducts. mdpi.comchemrevlett.com The reaction, often catalyzed by an organic base like DBN (1,5-diazabicyclo[4.3.0]non-5-ene), is thought to proceed through a silyl (B83357) formate (B1220265) intermediate formed from the reaction of the hydrosilane with CO2. The aminothiophenol then reacts with this intermediate. chemrevlett.com The hydrosilane facilitates the reduction steps necessary to form the final benzothiazole product. chemrevlett.compharmacyjournal.in This approach represents an environmentally benign method for synthesizing these heterocyclic structures. mdpi.com

While not exclusively documented for this compound, the established role of hydrosilanes in reducing a wide variety of substrates, including carbonyls, esters, and amides, underscores their potential utility in synthetic routes involving precursors to this specific compound. nih.gov

Activation Mechanisms (e.g., Hydrogen Bonding Activation)

Activation of reactants and intermediates through non-covalent interactions like hydrogen bonding is a key mechanistic feature in the chemistry of this compound. The hydroxyl (-OH) group at the 6-position is particularly important in this context.

The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding , which can influence the molecule's reactivity. researchgate.netnih.gov For instance, the nucleophilicity of other functional groups on the molecule can be enhanced through hydrogen bonding. acs.org In the synthesis of related heterocyclic structures, hydrogen bonding is proposed to activate N-H bonds and facilitate cyclization steps. chemrevlett.com

Furthermore, the amide linkage, which is structurally related to intermediates in benzothiazole synthesis, is known to enhance molecular interactions through its hydrogen bonding capabilities. nih.gov In reactions involving the benzothiazole nucleus, the hydroxyl group can act as a directing group, influencing the regioselectivity of further chemical transformations through chelation assistance and activation of adjacent C-H bonds. nih.govacs.org Theoretical studies on similar 2-(2'-hydroxyphenyl)benzothiazoles confirm that intramolecular hydrogen bonds are a critical feature, influencing the molecule's photophysical properties and the process of excited-state intramolecular proton transfer (ESIPT). researchgate.net

Stereochemical Considerations and Conformational Analysis

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. The benzothiazole ring system itself is planar. Therefore, stereochemical considerations are minimal for the parent compound.

Stereochemistry would become a significant factor if a chiral center were introduced, for example, by a reaction at the α-carbon of the ethyl group or by the addition of a chiral substituent to the ring. In such cases, the synthesis could lead to a mixture of enantiomers or diastereomers, the ratio of which would be determined by the reaction mechanism and the use of any chiral catalysts or reagents. semanticscholar.org

Conformational analysis for this molecule primarily involves the rotation around the single bond connecting the C2 atom of the benzothiazole ring to the ethyl group. Different rotational isomers (conformers) will exist, with their relative stabilities determined by steric hindrance. The most stable conformer will be the one that minimizes the energetic penalty from steric interactions between the ethyl group and the thiazole (B1198619) portion of the ring system. While detailed conformational analyses for this specific molecule are not widely published, studies on similarly substituted aromatic and heterocyclic systems are common. mdpi.comrsc.org The hydroxyl group at the 6-position is distant from the ethyl group at the 2-position and is thus unlikely to have a direct steric influence on its conformation.

Data Tables

Table 1: Key Mechanistic Steps in Benzothiazole Synthesis This table is interactive. Click on the headers to sort.

Step Description Key Intermediates References
Nucleophilic Attack The amino group of a 2-aminothiophenol derivative attacks an electrophilic carbonyl carbon. Tetrahedral intermediate nih.gov
Cyclization Intramolecular attack by the thiol group onto the imine/amide carbon to form a five-membered ring. Benzothiazoline rsc.org

| Oxidation | Aromatization of the benzothiazoline ring to form the stable benzothiazole. | Benzothiazole | rsc.org |

Table 2: Components in Hydrosilane-Mediated Benzothiazole Synthesis This table is interactive. Click on the headers to sort.

Component Role in Reaction Example References
2-Aminothiophenol Nucleophilic starting material 2-Amino-5-hydroxythiophenol mdpi.com
Carbon Source Electrophilic C1 source Carbon Dioxide (CO2) chemrevlett.com
Hydrosilane Reducing agent / Hydride source Diethylsilane (Et2SiH2) mdpi.comchemrevlett.com

| Catalyst | Base catalyst to activate reactants | DBN, DBU | mdpi.comresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms within the molecule. For a related compound, 2-ethyl-1,3-benzothiazole (B42386), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be extrapolated to understand the proton environments in 2-Ethyl-1,3-benzothiazol-6-ol. The aromatic protons on the benzothiazole (B30560) ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The ethyl group protons exhibit a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, with their exact chemical shifts influenced by the electronic effects of the thiazole (B1198619) ring. rsc.org The presence of the hydroxyl group at the 6-position would introduce an additional signal and influence the chemical shifts of the adjacent aromatic protons.

Detailed ¹H NMR data for a similar compound, 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol, in DMSO-d₆ reveals specific proton signals that help in understanding the spectrum of the title compound. google.com

Table 1: Representative ¹H NMR Spectral Data for Benzothiazole Derivatives

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Ar-H 7.0 - 8.0 m -
-CH₂ ~3.15 q ~7.6
-CH₃ ~1.47 t ~7.6
-OH Variable s (broad) -

Note: Data is based on analogous compounds and serves as a representative example. rsc.orggoogle.com

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The ¹³C NMR spectrum of 2-ethyl-1,3-benzothiazole shows distinct signals for each carbon atom. rsc.org The carbon atoms of the benzothiazole ring typically resonate in the range of δ 110-155 ppm. The C2 carbon, being part of the thiazole ring and bonded to nitrogen and sulfur, exhibits a characteristic downfield shift. The carbons of the ethyl group appear in the upfield region of the spectrum. The introduction of a hydroxyl group at the 6-position would cause a significant downfield shift for the C6 carbon and would also affect the chemical shifts of the other carbons in the benzene (B151609) ring.

Table 2: Representative ¹³C NMR Spectral Data for Benzothiazole Derivatives

Carbon Assignment Chemical Shift (δ ppm)
C2 ~173
C3a ~135
C4 ~122
C5 ~124
C6 ~125
C7 ~121
C7a ~153
-CH₂ ~27
-CH₃ ~13

Note: Data is based on analogous compounds and serves as a representative example. rsc.org

Investigation of Tautomerism via NMR

The potential for tautomerism in benzothiazole derivatives, particularly those with hydroxyl substitutions, can be investigated using NMR spectroscopy. researchgate.netmdpi.com Keto-enol tautomerism can influence the spectroscopic properties and reactivity of the molecule. In solution, the compound may exist as an equilibrium mixture of the phenol (B47542) form (1,3-benzothiazol-6-ol) and the keto form (1,3-benzothiazol-6(2H)-one). Variable temperature NMR studies and the use of different solvents can help in understanding the dynamics and position of this equilibrium. researchgate.net The chemical shifts of the carbons and protons in the vicinity of the hydroxyl group are particularly sensitive to the tautomeric form. mdpi.com For instance, the ¹³C chemical shift of the C6 carbon would be significantly different in the phenol and keto forms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of a benzothiazole derivative typically shows characteristic absorption bands. For instance, N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines have been characterized by their IR spectra. researchgate.net The C=N stretching vibration of the thiazole ring is usually observed in the region of 1550-1650 cm⁻¹. The C-S stretching vibration gives rise to a weaker band at lower frequencies. The presence of the hydroxyl group in this compound would be indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the ethyl group appears just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals. The aromatic ring vibrations and the C-S bond are expected to be Raman active.

Vibrational Mode Assignment using Potential Energy Distributions

A detailed understanding of the vibrational spectra can be achieved by assigning the observed bands to specific molecular motions. This is often accomplished with the aid of quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and the corresponding potential energy distributions (PED). esisresearch.org The PED analysis quantifies the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration, allowing for a definitive assignment of the spectral bands. esisresearch.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. researchgate.net The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The benzothiazole ring is relatively stable, and its fragmentation often involves the loss of small molecules or radicals from the substituents. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group or cleavage of the thiazole ring. The fragmentation patterns of related benzothiazole compounds have been studied to aid in their structural identification. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-ethyl-1,3-benzothiazole
2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol
1,3-benzothiazol-6(2H)-one
N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of benzothiazole derivatives is characterized by distinct absorption bands in the UV-visible region, which correspond to various electronic transitions within the molecule. For compounds structurally related to this compound, these transitions are typically of the n→π* and π→π* type.

Research on analogous heterocyclic azo dyes derived from a 2-(6-chloro-1,3-benzothiazol-2-yl) precursor has shown the presence of two primary absorption maxima. acu.edu.in The transitions occurring in the shorter wavelength region, generally between 270–312 nm, are attributed to n→π* transitions, involving the non-bonding electrons of the heteroatoms (nitrogen and sulfur) being excited to an anti-bonding π* orbital. acu.edu.in The second, more intense absorption band observed at longer wavelengths, typically in the 380–460 nm range, is assigned to π→π* transitions, which involve the excitation of electrons from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. acu.edu.in The exact position and intensity of these bands are influenced by the nature of the solvent and the specific substituents on the benzothiazole core. For instance, studies on other benzothiazole derivatives have recorded absorption spectra to understand their electronic properties. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Single Crystal Conformation and Crystallinity

X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides valuable insights into the expected conformation and crystallinity.

The crystalline nature of novel synthesized compounds is often confirmed by powder XRD, where sharp peaks are indicative of a high degree of crystallinity. semanticscholar.org The crystal structure of another related compound, 3-(benzothiazol-2-yl)thiophene, was found to be in the monoclinic space group P2₁/c. nih.gov

The data from these analogous structures suggest that this compound would also form a well-defined crystalline solid. The crystal packing would likely be influenced by intermolecular interactions, such as hydrogen bonding involving the 6-hydroxyl group and the nitrogen atom of the thiazole ring, as well as π-π stacking interactions between the aromatic rings.

Below is a representative table of crystallographic data for an analogous compound, 2-[2-(4-acetoxy-3-methoxyphenyl)ethyl]benzothiazole, which illustrates the type of information obtained from a single-crystal XRD study. jst.go.jpjsac.or.jp

Parameter Value
Compound 2-[2-(4-Acetoxy-3-methoxyphenyl)ethyl]benzothiazole
Molecular Formula C₁₈H₁₇NO₃S
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.182(1) Å, b = 11.100(1) Å, c = 20.644(2) Å
Volume (V) 1645.7(3) ų
Z 4
Calculated Density (Dx) 1.313 g/cm³

Theoretical and Computational Studies of 2 Ethyl 1,3 Benzothiazol 6 Ol and Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used in chemistry and physics to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. acu.edu.innih.gov DFT has been extensively applied to study benzothiazole (B30560) derivatives, providing reliable information about their molecular structure and properties. acu.edu.inresearchgate.net

Molecular Structure Optimization and Geometric Properties

The initial step in computational analysis involves the optimization of the molecular structure to find the most stable conformation (the lowest energy state). bohrium.com For benzothiazole derivatives, this is often performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netmdpi.com The optimized geometry provides key information on bond lengths and bond angles, which generally show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net For instance, studies on related benzothiazole structures have shown that theoretical calculations can accurately predict the planarity of the benzothiazole ring and the orientation of its substituents. researchgate.net The geometric parameters are crucial for understanding the molecule's stability and reactivity.

Vibrational Wavenumber Calculations

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. bohrium.com These calculations also allow for the simulation of infrared (IR) and Raman spectra. researchgate.net The calculated vibrational wavenumbers and their corresponding assignments, often aided by potential energy distribution (PED) analysis, provide a detailed understanding of the vibrational modes of the molecule. esisresearch.org For benzothiazole derivatives, characteristic bands for C=N, C-S, and aromatic C-H stretching vibrations can be identified and compared with experimental FTIR and Raman spectra, showing good correlation. mdpi.comatbuftejoste.com.ng

Simulation of Spectroscopic Spectra (e.g., Emission, NMR)

Computational methods, particularly time-dependent DFT (TD-DFT), are employed to simulate electronic absorption and emission spectra. bohrium.comsci-hub.se These simulations can predict the wavelengths of maximum absorption (λmax) and emission, which are related to the electronic transitions within the molecule. acu.edu.inbohrium.com For example, the electronic spectra of some benzothiazole derivatives show absorption maxima attributed to π→π* and n→π* transitions. acu.edu.in Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C), which are often in good agreement with experimental values, aiding in the structural elucidation of these compounds. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shd-pub.org.rsresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. shd-pub.org.rsresearchgate.net The energies of these orbitals, calculated using DFT, provide insights into the electronic behavior of the molecule. For benzothiazole derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. researchgate.net This information is crucial for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Energy Gap Determination

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netshd-pub.org.rs A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. shd-pub.org.rs In benzothiazole analogues, the HOMO-LUMO gap has been shown to influence intramolecular charge transfer (ICT) processes. nih.gov The calculated energy gap can be correlated with the electronic absorption spectra, as it relates to the energy required for the lowest energy electronic transition. rsc.orgscispace.com

Table 1: Calculated Frontier Molecular Orbital Properties of Selected Benzothiazole Analogues

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Analogue A-5.26-3.721.54
Analogue B-5.35-3.981.37

This table presents hypothetical data for illustrative purposes, based on findings for similar compounds. scispace.com

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Electronegativity Descriptors

Electronegativity is a fundamental chemical property that describes the tendency of an atom or a functional group to attract electrons. In computational chemistry, electronegativity (χ) and related descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity and stability. researchgate.netpjoes.com A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a higher capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.

Quantum chemical calculations have been performed for the closely related analogue, 1,3-benzothiazol-6-ol , providing valuable insights that can be extrapolated to the 2-ethyl derivative. The calculated quantum chemical indices for 1,3-benzothiazol-6-ol are presented in Table 1. researchgate.net

Table 1: Calculated Quantum Chemical Indices of 1,3-Benzothiazol-6-ol. researchgate.net
ParameterValue
Highest Occupied Molecular Orbital (EHOMO)-6.35 eV
Lowest Unoccupied Molecular Orbital (ELUMO)-0.64 eV
Energy Gap (ΔE)5.71 eV
Ionization Energy (I)6.35 eV
Electron Affinity (A)0.64 eV
Global Electronegativity (χ)3.49 eV
Global Hardness (η)2.85 eV
Global Softness (S)0.35 eV-1
Global Electrophilicity Index (ω)13.89 eV
Fraction of Electrons Transferred (ΔN)0.62

These values suggest that 1,3-benzothiazol-6-ol has a moderate energy gap, indicating reasonable stability and potential for reactivity. researchgate.net The global electronegativity of 3.49 eV places it in a range typical for many organic molecules. researchgate.net The addition of an ethyl group at the 2-position in 2-Ethyl-1,3-benzothiazol-6-ol would be expected to introduce electron-donating effects, which could subtly alter these values, potentially increasing the HOMO energy and decreasing the ionization potential, thereby influencing its reactivity and interaction with biological targets.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a small molecule, binds to the active site of a protein.

Ligand-Protein Interactions and Binding Energies

While specific docking studies for This compound are not widely published, research on analogous benzothiazole derivatives provides significant insights into their potential binding modes and affinities. For instance, a series of benzothiazole derivatives have been docked with Protein Tyrosine Phosphatase 1B (PTP-1B), a key therapeutic target for diabetes and obesity. unifi.it The docking results for three active benzothiazole derivatives showed favorable binding energies, suggesting they fit well within the catalytic site of PTP-1B. unifi.it

Table 2: Binding Energies of Benzothiazole Derivatives with PTP-1B. unifi.it
CompoundBinding Energy (kcal/mol)
OX-1-8.91
OX-2-8.87
OX-3-8.79

The interactions observed for these analogues within the PTP-1B active site primarily involved hydrogen bonds with key catalytic residues, such as Arg221 and Asp181. unifi.it The binding patterns were similar to that of the co-crystallized ligand, indicating a comparable mechanism of inhibition. unifi.it

In another study, a benzothiazole derivative, ligand 187d , was docked into the active site of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This ligand exhibited a strong binding affinity of -10.5 kcal/mol, suggesting it could be a potent inhibitor. rsc.org The interactions involved hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site. rsc.org

Furthermore, certain benzothiazole ethyl ureas have demonstrated inhibitory activity against DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 μg/mL. mdpi.com These findings suggest that the benzothiazole scaffold is a versatile pharmacophore capable of interacting with a range of protein targets.

Identification of Potential Molecular Targets

Based on the biological activities and docking studies of various benzothiazole analogues, several potential molecular targets can be identified for This compound .

Protein Tyrosine Phosphatase 1B (PTP-1B): The demonstrated affinity of benzothiazole derivatives for PTP-1B makes it a prime target for investigation. unifi.it Inhibition of PTP-1B is a validated strategy for the treatment of type 2 diabetes and obesity. unifi.it

Enoyl-Acyl Carrier Protein Reductase (InhA): As a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, InhA is a well-established target for anti-tubercular drugs. rsc.org The strong binding affinity of a benzothiazole analogue to InhA suggests that this compound could also exhibit anti-tubercular activity. rsc.org

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are the targets of quinolone antibiotics. The inhibitory activity of benzothiazole ethyl ureas against these enzymes indicates that this compound may have potential as an antibacterial agent. mdpi.com

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): This enzyme is another crucial target for the development of anti-tubercular drugs. rsc.org The benzothiazole scaffold has been explored for its potential to inhibit DprE1. rsc.org

Cannabinoid Receptors (CB1 and CB2): Substituted benzothiazoles have been developed as ligands for cannabinoid receptors, suggesting another avenue for the potential biological activity of this compound. hzdr.de

Structure Activity Relationship Sar Studies of Benzothiazole Derivatives

Influence of Substituent Position and Nature on Activity

The biological activity of benzothiazole (B30560) compounds is highly dependent on the type and position of substituents on both the benzene (B151609) and thiazole (B1198619) rings. nih.govwjahr.com These modifications influence the molecule's electronic properties, steric hindrance, and lipophilicity, which in turn dictate its interaction with biological targets. wjahr.com

For the scaffold of 2-Ethyl-1,3-benzothiazol-6-ol , the ethyl group at position 2 and the hydroxyl group at position 6 are key determinants of its activity.

Position 2 Substituents: The substituent at the 2-position of the benzothiazole ring plays a significant role in modulating biological effects. Studies on various 2-substituted benzothiazoles have shown that this position is critical for activity. For instance, in a series of 2-ureido benzothiazoles, ethyl derivatives were found to be more active than the corresponding isopropyl compounds, suggesting that the size and nature of the alkyl group at this position are important. unich.it The introduction of different functionalities, such as amides, ureas, hydrazones, and phenyl groups at position 2, has led to compounds with significant antiproliferative activity. unich.it In the context of plant growth regulation, various substituents at the 2-position of the benzothiazole ring have demonstrated notable activity. agriculturejournals.cz

Position 6 Substituents: The substitution on the benzene part of the benzothiazole ring is also critical. The hydroxyl group (-OH) at position 6 in this compound is an electron-donating group. In some studies, the introduction of hydroxyl or alkoxy groups on the benzothiazole ring was found to be detrimental to antiproliferative activity. unich.it However, in other contexts, such as the design of analgesic and anti-inflammatory agents, a hydroxyl group at the para-position (position 6) of the benzothiazole moiety was highlighted as an important ring-activating group. researchgate.net The presence and position of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can tune the electronic properties of the molecule. For example, substituting with an electron-withdrawing nitro group (-NO2) can significantly alter the frontier molecular orbitals (HOMO-LUMO gap) compared to an electron-donating methyl group (-CH3). mdpi.com The addition of a fluorine atom, a strong electron-withdrawing group, has been shown to enhance pharmacological properties like biological half-life and receptor binding affinity. researchgate.net

The following table summarizes the influence of various substituents on the activity of benzothiazole derivatives based on published research findings.

PositionSubstituent TypeEffect on ActivityReference
2Alkyl (e.g., Ethyl vs. Isopropyl)Smaller alkyl groups like ethyl can lead to higher activity compared to bulkier ones like isopropyl in certain series. unich.it
2Amide/Urea (B33335)Can confer potent inhibitory activity against targets like Raf-1 kinase. unich.it
6Hydroxyl (-OH)Can be detrimental to antiproliferative activity in some cases, but beneficial for analgesic properties in others. unich.itresearchgate.net
6Halogens (e.g., Fluoro, Chloro)Can enhance lipophilicity and cell permeability, often improving biological half-life and potency. unich.itresearchgate.net
6Thiocyano (-SCN)Derivatives have shown moderate to good anti-tubercular activity. rsc.org
-Electron-Withdrawing Groups (e.g., -NO2)Can lower HOMO-LUMO energy levels, enhancing specific electronic interactions with targets. mdpi.com
-Electron-Donating Groups (e.g., -CH3)Can increase electron density and affect molecular orbital energies. mdpi.com

Rational Design Principles for Enhanced Specificity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. nih.gov For benzothiazole derivatives, this involves using computational and structural biology tools to create molecules that bind to their intended target with high specificity and selectivity, thereby minimizing off-target effects. tandfonline.comproteobiojournal.com

Key principles include:

Target-Based Design: This approach begins with the known three-dimensional structure of a biological target, such as an enzyme or receptor. For instance, to develop selective inhibitors for Beta-secretase 1 (BACE-1), a target in Alzheimer's disease, researchers designed benzothiazole derivatives based on the structural features of existing inhibitors like Atabecestat. tandfonline.comnih.gov Molecular docking studies were used to predict how the designed compounds would bind to the active sites of BACE-1 and the related BACE-2, aiming for high affinity for the former and low affinity for the latter to ensure selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to build statistical models that correlate the 3D properties of molecules with their biological activity. nih.gov These models generate contour maps that indicate which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, or hydrogen-bonding modifications. This information guides the design of new derivatives with enhanced activity. For example, 3D-QSAR studies on benzothiazole inhibitors of Candida albicans N-myristoyltransferase provided insights into the effects of different substituent groups, paving the way for the design of more potent antifungal agents. nih.gov

Scaffold Hopping and Bioisosteric Replacement: This involves replacing a part of the molecule with a different chemical group (a bioisostere) that retains similar biological activity but may improve other properties. In the development of tau protein imaging agents, the photoisomerizable bridge in a known benzothiazole scaffold was replaced with more stable linkers like 1,2,3-triazole, amide, and ester moieties to improve properties for imaging applications. nih.gov

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding interactions predicted by docking studies. tandfonline.com For a designed BACE-1 inhibitor, a 100-nanosecond MD simulation confirmed its stable binding within the active site. nih.gov

Through these principles, researchers can systematically refine the structure of benzothiazole derivatives like this compound to achieve highly specific and selective interactions with their intended biological targets.

Pharmacokinetic Profile Improvement through Structural Modification

The therapeutic success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, excretion, and toxicity (ADMET). wjahr.com Structural modifications to the benzothiazole scaffold are a key strategy for optimizing these properties. jchr.orgijbpas.com

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for oral absorption and cell membrane permeability. The lipophilicity of benzothiazole derivatives can be fine-tuned by introducing specific functional groups. For example, adding fluorine atoms can increase lipophilicity, which may enhance absorption and distribution. researchgate.net Conversely, adding polar groups can increase water solubility.

Enhancing Metabolic Stability: The metabolism of drugs, often mediated by cytochrome P450 enzymes, can lead to rapid clearance and reduced efficacy. Structural modifications can be made to block sites of metabolic attack. For instance, incorporating electron-withdrawing groups can sometimes reduce susceptibility to metabolism, thereby extending the compound's half-life. seejph.com The ability to modify the benzothiazole scaffold allows for the development of compounds with optimized pharmacodynamic and pharmacokinetic properties. jchr.org

Improving Bioavailability and Targeting: Prodrug strategies can be employed to improve the pharmacokinetic properties of benzothiazole derivatives. A prodrug is an inactive or less active compound that is converted into the active drug within the body. This approach can be used to enhance solubility, increase metabolic stability, or improve targeting to specific tissues. wjahr.com

ADMET Prediction: Computational tools are widely used to predict the ADMET properties of designed molecules early in the drug discovery process. researchgate.net By calculating properties like water solubility, blood-brain barrier penetration, and potential for hERG channel inhibition, researchers can prioritize compounds with more favorable pharmacokinetic profiles for synthesis and further testing. researchgate.net

Systematic structural modifications, guided by SAR and computational predictions, are essential for transforming a biologically active benzothiazole lead compound into a viable drug candidate with an optimal balance of potency, selectivity, and pharmacokinetics. wjahr.com

Mechanisms of Biological Activity of Benzothiazole Derivatives Excluding Clinical Outcomes

Enzyme Inhibition and Modulation

Benzothiazole (B30560) derivatives are recognized for their ability to inhibit or otherwise modulate the activity of a wide range of enzymes, playing a crucial role in various biological pathways. tandfonline.com

Specific Enzyme Targets (e.g., Carbonic Anhydrase, Acetylcholinesterase, MurB Enzyme)

Carbonic Anhydrase:

Benzothiazole scaffolds have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.comnih.gov These enzymes are involved in numerous physiological processes. nih.gov Certain benzothiazole derivatives, including sulfonamide and carboxylic acid-based analogues, have demonstrated potent inhibitory activity against various human CA isoforms such as hCA I, II, V, IX, XII, and XIII. nih.govtandfonline.comnih.gov For instance, some new amino acid-benzothiazole conjugates have shown effective inhibition of hCA V and hCA II with inhibition constants (Ki) in the micromolar range. nih.govnih.gov Specifically, 6-ethoxybenzothiazole-2-sulfonamide has been identified as a potent carbonic anhydrase inhibitor. acs.org

Acetylcholinesterase:

Several benzothiazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. mdpi.comacs.org Inhibition of these enzymes is a key strategy in managing neurodegenerative diseases. nih.gov Some benzothiazolone derivatives have shown more effective inhibition against BChE than AChE. mdpi.com For example, one compound, M13, was found to be a reversible, noncompetitive inhibitor of BChE. mdpi.com Another study reported a benzothiazole derivative (compound 4f) with significant inhibitory activity against both AChE and MAO-B enzymes. nih.govrsc.org

MurB Enzyme:

Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for antibacterial agents. nih.gov Benzothiazole derivatives have been investigated as inhibitors of this enzyme. nih.govmdpi.com Docking studies have suggested that some benzothiazole derivatives can interact with the active site of the E. coli MurB enzyme, indicating a potential mechanism for their antibacterial activity. nih.govdntb.gov.ua

GyrB Inhibition Mechanisms

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is composed of two subunits, GyrA and GyrB. nih.gov The GyrB subunit possesses ATPase activity, providing the energy for the enzyme's function. nih.govrsc.org Benzothiazole derivatives have emerged as potent ATP-competitive inhibitors of the DNA gyrase B (GyrB) protein. nih.govacs.org

The mechanism of inhibition involves the benzothiazole core interacting with key residues within the ATP-binding site of GyrB. acs.org X-ray crystallography has revealed that these inhibitors can form hydrogen bonds and cation-π interactions with the enzyme. rsc.org For example, the crystal structure of a benzothiazole derivative in complex with the N-terminal domain of E. coli gyrase B has provided detailed insights into the binding mode. uni-lj.sibohrium.com These interactions effectively block the binding of ATP, thereby inhibiting the supercoiling activity of DNA gyrase and leading to bacterial cell death. nih.gov

Interaction with Cellular Components and Pathways

Beyond direct enzyme inhibition, benzothiazole derivatives can interfere with fundamental cellular processes.

Respiratory Chain Blocking Mechanisms

Some benzothiazole derivatives have been shown to inhibit mitochondrial respiration. nih.gov The proposed mechanism involves the blockage of the respiratory chain, specifically at a site similar to that of rotenone, within Complex I (NADH:ubiquinone oxidoreductase). nih.gov This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cellular dysfunction and death. nih.gov The inhibitory effect appears to be specific to Complex I, as respiration can be restored using succinate (B1194679) as a substrate, which feeds electrons into the chain at Complex II. nih.gov An undecylhydroxydiazo-benzothiazole has been noted to bind specifically at one of the catalytic sites where quinone is processed in the cytochrome bc1 complex (Complex III). gwdg.de

Mechanisms of Antimicrobial and Antiviral Action (General Biochemical Pathways)

The antimicrobial and antiviral activities of benzothiazole derivatives are multifaceted and involve various biochemical pathways.

Antimicrobial Mechanisms:

Benzothiazole derivatives exhibit broad-spectrum antibacterial activity through several mechanisms. nih.govnih.gov A primary mode of action is the inhibition of essential bacterial enzymes, as detailed in section 7.1. These include enzymes involved in cell wall synthesis (MurB), DNA replication (DNA gyrase), and metabolic pathways. nih.gov Additionally, some benzothiazole Schiff base hybrids have been shown to exert their potent antimicrobial effect through a membrane-perturbing mode of action, as demonstrated by membrane depolarization assays. saudijournals.com Other studies suggest that these compounds may also have an intracellular mode of action, potentially involving DNA cleavage. saudijournals.combenthamdirect.com

Antiviral Mechanisms:

Role in Combating Drug Resistance

The emergence and spread of drug resistance in pathogenic bacteria and cancer cells represent a significant challenge to global health. Benzothiazole derivatives, including the specific compound 2-Ethyl-1,3-benzothiazol-6-ol, have garnered attention for their potential to counteract these resistance mechanisms. Their multifaceted modes of action, which range from inhibiting essential microbial enzymes to disrupting protective biofilms and reversing resistance to conventional drugs, position them as a promising class of therapeutic agents.

A core issue in antimicrobial resistance is the ability of bacteria to evade the action of antibiotics. Benzothiazole derivatives have been shown to interfere with several key bacterial survival strategies. mdpi.comnih.gov Similarly, in oncology, the efficacy of chemotherapy is often limited by the development of multidrug resistance (MDR) in cancer cells. acs.org Benzothiazole-based compounds are being explored as agents that can resensitize these resistant cells to standard anticancer drugs. iftmuniversity.ac.inresearchgate.net

Mechanisms of Action in Bacteria

Benzothiazole derivatives employ several strategies to combat bacterial drug resistance. These include the inhibition of efflux pumps, interference with crucial metabolic enzymes, and the disruption of biofilm formation.

Efflux Pump Inhibition: One of the primary mechanisms of bacterial drug resistance is the active efflux of antimicrobial agents from the cell by transporter proteins known as efflux pumps. nih.gov Overexpression of these pumps reduces the intracellular concentration of a drug, rendering it ineffective. acs.org Benzothiazole derivatives have been identified as potent efflux pump inhibitors (EPIs), capable of restoring the activity of antibiotics against resistant strains. acs.orgscispace.com

For instance, studies on Staphylococcus aureus have focused on the NorA multidrug efflux pump, which confers resistance to fluoroquinolones and other agents. acs.org Certain 2-mercapto-1,3-benzothiazole derivatives have demonstrated the ability to inhibit NorA, thereby resensitizing resistant S. aureus strains to antibiotics. scispace.com The effectiveness of these compounds is often evaluated by observing the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the benzothiazole derivative.

Table 1: Effect of Benzothiazole Derivatives on NorA Efflux Pump in S. aureus

Compound Resistant Strain Antibiotic Fold Reduction in MIC Reference
2-mercapto-1,3-benzothiazole derivative NorA over-expressing S. aureus Ciprofloxacin (B1669076) Not specified scispace.com

Enzyme Inhibition: Benzothiazole derivatives can target essential bacterial enzymes that are crucial for survival and are sometimes involved in resistance pathways. nih.gov By inhibiting these enzymes, the compounds can exert a direct antibacterial effect or weaken the bacterium's defenses.

Dihydropteroate Synthase (DHPS) Inhibition: Some novel benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the DHPS enzyme, a key component in the folate biosynthesis pathway that is the target of sulfonamide antibiotics. mdpi.comnih.gov One study identified a derivative, compound 16b, which exhibited an IC₅₀ value comparable to the standard drug sulfadiazine, indicating its potential to overcome resistance mechanisms related to this pathway. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a critical enzyme for bacterial DNA replication and a target for quinolone antibiotics. Benzothiazole derivatives have been shown to inhibit this enzyme, presenting another avenue for combating resistance. nih.gov

MurB Inhibition: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov Benzothiazole derivatives have been identified as inhibitors of MurB, suggesting a mechanism to disrupt cell wall integrity and combat resistance. nih.govresearchgate.net

Table 2: Benzothiazole Derivatives as Bacterial Enzyme Inhibitors

Derivative Class Target Enzyme Organism Notable Compound Activity Reference
N-arylsulfonylpyridones DHPS S. aureus 16b IC₅₀ = 7.85 µg/mL nih.gov
Thiazolidin-4-one derivatives MurB E. coli 8a Binding Energy = 10.21 kcal/mol nih.gov

Disruption of Biofilms and Quorum Sensing: Many bacteria form biofilms, which are communities of cells encased in a protective matrix. This structure makes them significantly more resistant to antibiotics. nih.gov Benzothiazole derivatives have demonstrated remarkable efficacy in inhibiting biofilm formation. nih.govnih.gov

A notable example is the benzothiazole derivative SN12, which inhibits biofilm formation in Pseudomonas aeruginosa at nanomolar concentrations. nih.gov The mechanism involves targeting the Gac/Rsm two-component regulatory system, which controls the expression of virulence factors and biofilm development. nih.gov By inhibiting this system, SN12 not only prevents biofilm formation but also slows the development of resistance to antibiotics like ciprofloxacin and tobramycin. nih.gov Furthermore, anti-quorum sensing (QS) activity has been identified in benzothiazole derivatives, which disrupts the cell-to-cell communication that bacteria use to coordinate virulence and biofilm formation. nih.gov

Mechanisms of Action in Cancer

In cancer therapy, drug resistance often arises from mechanisms such as increased drug efflux, alterations in drug targets, and enhanced DNA repair pathways. acs.org Benzothiazole derivatives have shown potential in overcoming these challenges, primarily by acting as chemosensitizers and targeting specific cellular pathways. iftmuniversity.ac.inresearchgate.net

Chemosensitization: Certain benzothiazole aniline (B41778) derivatives can enhance the efficacy of conventional chemotherapeutic drugs. iftmuniversity.ac.in For example, they can be used in combination with drugs like doxorubicin (B1662922) to increase their intracellular accumulation and cytotoxicity in resistant cancer cells. researchgate.net This effect is often achieved by inhibiting the function of drug efflux pumps like P-glycoprotein (ABCB1) and ABCG2, which are frequently overexpressed in multidrug-resistant tumors. researchgate.net

Targeting Resistance-Associated Pathways: Ruthenium complexes incorporating thiazolo arene ligands have demonstrated superior cytotoxic activity against both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells. acs.org Gene expression analysis revealed that these compounds modulate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis that is often dysregulated in resistant cancers. acs.org The activation of pro-apoptotic proteins like PUMA by these complexes suggests a mechanism for overcoming resistance to cisplatin (B142131). acs.org

Table 3: Activity of Benzothiazole Derivatives in Resistant Cancer Cell Lines

Compound Type Cancer Cell Line Mechanism/Target Effect Reference
Thiazolo Arene Ruthenium Complexes Cisplatin-resistant ovarian (A2780cisR) p53 signaling modulation Overcoming cisplatin resistance acs.org
Benzothiazole Aniline Derivatives Drug-resistant cancer cells Targeting mitochondria Induction of apoptosis nih.gov

Applications in Materials Science and Imaging

Fluorescent and Optical Materials

The inherent fluorescence of the benzothiazole (B30560) core can be finely tuned through chemical modification. The strategic placement of an ethyl group at the 2-position and a hydroxyl group at the 6-position of the benzothiazole ring in 2-Ethyl-1,3-benzothiazol-6-ol influences its electronic and, consequently, its optical properties.

Design and Synthesis of Fluorophores with Benzothiazole Units

The synthesis of fluorophores incorporating the benzothiazole unit is a subject of ongoing research. mdpi.com These efforts often focus on creating donor-π-acceptor (D-π-A) systems, where the benzothiazole moiety typically acts as the electron acceptor. acs.org The design of these molecules allows for the manipulation of their absorption and emission spectra, leading to materials with specific colors and fluorescent properties.

Derivatives of benzothiazole are often synthesized through the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. mdpi.com Modifications to the benzothiazole core, such as the introduction of different substituents, can be achieved to enhance fluorescence characteristics. For instance, the incorporation of electron-donating groups can increase the fluorescence quantum yield and shift the emission to longer wavelengths. researchgate.net The synthesis of coumarin-benzothiazole hybrids has been explored to develop blue light-emitting materials. researchgate.net

Photophysical Properties (e.g., Fluorescence Quantum Yield, Stokes' Shift)

The photophysical properties of benzothiazole-based fluorophores are critical for their application. Key parameters include the fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, and the Stokes' shift, the difference between the maximum absorption and emission wavelengths. A large Stokes' shift is particularly desirable for applications in bio-imaging to avoid interference from scattered excitation light. rsc.org

The fluorescence quantum yields of benzothiazole derivatives can vary significantly depending on their molecular structure and the surrounding environment. nih.gov For example, some benzothiazole-based dyes exhibit low quantum yields in solution but become highly fluorescent upon aggregation or when bound to biomolecules, a phenomenon known as aggregation-induced emission (AIE). nih.gov The introduction of various functional groups can modulate the Stokes' shift, with some derivatives exhibiting values as high as 159 nm. rsc.org

PropertyDescriptionSignificance in Materials Science
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.A high quantum yield is desirable for bright fluorescent materials used in displays and sensors.
Stokes' Shift The difference in wavelength between the absorption and emission maxima.A large Stokes' shift is crucial for imaging applications to minimize background noise and improve signal detection.

Electrochemical Properties and Electronic Devices

The electrochemical behavior of This compound and its derivatives is fundamental to their potential use in organic electronic devices. These properties are primarily governed by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Determination of Electrochemical Band Gaps

The electrochemical band gap of a material is a key parameter that determines its electronic properties and potential applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This band gap can be estimated from the onset oxidation and reduction potentials measured by cyclic voltammetry. researchgate.net Research on related benzothiadiazole derivatives has shown that the electrochemical band gaps can be tuned by altering the molecular structure, with values ranging from 2.48 to 2.70 eV having been reported. researchgate.net These values often show a strong correlation with the optical band gaps determined from absorption spectra. researchgate.net

Applications in Organic Electronics

The favorable electronic properties of benzothiazole derivatives make them promising candidates for use in organic electronics. bohrium.com Their electron-accepting nature allows them to be used as electron transport materials or as acceptor units in donor-acceptor type polymers for OPVs. whiterose.ac.uk Furthermore, their fluorescent properties are exploited in the development of emissive layers for OLEDs. mdpi.com While specific applications of This compound in this area are not extensively documented, the broader class of benzothiazole compounds has been investigated for these purposes. bohrium.comacs.org

Imaging Agents and Radioligands

The ability of benzothiazole derivatives to interact with biological targets, combined with their fluorescent properties, makes them valuable tools for bio-imaging. Furthermore, the incorporation of radioisotopes allows for their use as radioligands in non-invasive imaging techniques like Positron Emission Tomography (PET).

Derivatives of 2-phenyl-1,3-benzothiazol-6-ol have been extensively developed as PET imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. nih.govd-nb.inforesearchgate.net For instance, the carbon-11 (B1219553) labeled compound, [¹¹C]PiB (Pittsburgh Compound B), which is a derivative of 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole, has been a benchmark for this application. d-nb.info Another example is Flutemetamol ([¹⁸F]), a fluorine-18 (B77423) labeled analogue, which is also used for PET imaging of β-amyloid plaques. google.com These compounds readily cross the blood-brain barrier and selectively bind to amyloid aggregates. While the direct use of This compound as a radioligand has not been specifically detailed, its structural similarity to these proven imaging agents suggests its potential as a scaffold for the development of new probes. google.com

Development of PET and SPECT Radiotracers

The core structure of 2-substituted-1,3-benzothiazol-6-ol is fundamental to a class of compounds developed for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. While research on the specific 2-ethyl derivative is not widely published, numerous structurally similar analogues have been pivotal in the evolution of radiotracers for neuroimaging. researchgate.net

The development of these imaging agents often involves labeling the benzothiazole derivatives with short-lived radioisotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdpi.com The goal is to create a radiotracer that can cross the blood-brain barrier, bind with high affinity and selectivity to a specific target, and then be detected by a PET or SPECT scanner. mdpi.com

A prime example is Pittsburgh Compound B ([¹¹C]PiB), a radioactive analogue of thioflavin T with the chemical name 2-[4-([¹¹C]methylamino)phenyl]-1,3-benzothiazol-6-ol. d-nb.inforadiologykey.comwikipedia.org This compound was among the first successful PET tracers developed to specifically bind to and visualize fibrillar amyloid-beta (Aβ) plaques in the brain. nih.gov Another significant derivative is [¹⁸F]Flutemetamol (2-[3-[¹⁸F]fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol), which also targets Aβ plaques and has been approved for clinical use. radiologykey.comscienceopen.complos.org

The success of these compounds has spurred further research into other benzothiazole derivatives, exploring how modifications to the substituent at the 2-position and elsewhere on the molecule can improve pharmacokinetic properties, binding affinity, and reduce non-specific binding. nih.govresearchgate.net

Applications in Amyloid Plaque Imaging Research

The primary application of benzothiazole-based radiotracers like [¹¹C]PiB and [¹⁸F]Flutemetamol is in the research of Alzheimer's disease (AD). wikipedia.orgscienceopen.com The neuropathological hallmarks of AD include the extracellular deposition of Aβ plaques and intracellular neurofibrillary tangles. d-nb.info The ability to image Aβ plaques in living individuals using PET has revolutionized AD research. wikipedia.orgresearchgate.net

These radiotracers allow for the non-invasive, in-vivo quantification and monitoring of amyloid plaque burden in the brain. wikipedia.org Studies using these agents have shown significant differences in tracer retention in the brains of individuals with AD compared to healthy controls. nih.gov This technology is crucial for:

Early Diagnosis: Identifying the pathological changes of AD years before the onset of major clinical symptoms. wustl.edu

Differential Diagnosis: Helping to distinguish AD from other forms of dementia that may not involve amyloid pathology. researchgate.net

Disease Progression Monitoring: Tracking the accumulation of amyloid plaques over time.

Therapeutic Development: Assessing the effectiveness of new anti-amyloid drugs in clinical trials by measuring changes in plaque load. d-nb.info

The table below summarizes key radiotracers based on the 2-phenyl-1,3-benzothiazol-6-ol structure and their significance.

Radiotracer NameChemical NameApplicationKey Finding
[¹¹C]PiB 2-[4-([¹¹C]methylamino)phenyl]-1,3-benzothiazol-6-olResearch PET imaging of Aβ plaquesFirst successful tracer to specifically visualize fibrillar Aβ plaques in vivo. radiologykey.comwikipedia.orgnih.gov
[¹⁸F]Flutemetamol 2-[3-[¹⁸F]fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-olClinical PET imaging of Aβ plaquesAn ¹⁸F-labeled analogue of PiB with a longer half-life, suitable for broader clinical use. radiologykey.comscienceopen.complos.org
[¹¹C]AZD2184 2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-olResearch PET imaging of Aβ plaquesAnalogue of PiB with lower lipophilicity, resulting in decreased non-specific binding in the brain's white matter. nih.govresearchgate.net

Corrosion Inhibition Studies

Benzothiazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. scirp.orgresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

Adsorption Behavior on Metal Surfaces

The protective action of benzothiazole inhibitors is achieved through their adsorption onto the metal surface, a process that can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. researchgate.net

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules.

Chemisorption: This is a stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate bond. acs.org

Studies on 1,3-benzothiazol-6-ol, the parent compound of this compound, show that its adsorption on steel surfaces in acidic solution follows the Langmuir adsorption isotherm. semanticscholar.org This model implies the formation of a monolayer of the inhibitor on the metal surface. The adsorption process displaces water molecules from the surface, blocking the active sites where corrosion would typically occur. researchgate.netsemanticscholar.org The planar structure of the benzothiazole ring facilitates effective surface coverage. researchgate.net

The strength and mechanism of adsorption are often evaluated by calculating the Gibbs free energy of adsorption (ΔG°ads). Values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. researchgate.net

Role of Functional Groups in Inhibition Efficiency

The high inhibition efficiency of benzothiazole derivatives is attributed to the presence of specific functional groups and heteroatoms within their molecular structure. For 1,3-benzothiazol-6-ol, these key features are the nitrogen and sulfur atoms in the heterocyclic ring, the π-electrons of the aromatic system, and the hydroxyl (-OH) group. researchgate.net

Heteroatoms (N, S, O): The nitrogen, sulfur, and oxygen atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface. This electron donation is a key aspect of chemisorption, forming a stable, protective coordinate bond. researchgate.netacs.org Quantum chemical calculations have shown that the sulfur atom, in particular, has a high tendency for electrophilic attack, making it a primary site for adsorption. researchgate.netresearchgate.net

π-Electrons: The delocalized π-electrons in the fused benzene (B151609) and thiazole (B1198619) rings can also interact with the metal surface, further strengthening the adsorption bond. nih.gov

Hydroxyl (-OH) Group: The presence of the electron-donating hydroxyl group on the benzene ring increases the electron density on the molecule, enhancing its ability to donate electrons to the metal surface and thus improving its inhibition efficiency. nih.gov

Computational studies using Density Functional Theory (DFT) help to elucidate these mechanisms by calculating parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value indicates a greater tendency for the molecule to donate electrons, which correlates with higher inhibition efficiency. researchgate.net

The table below details the corrosion inhibition data for the parent compound, 1,3-benzothiazol-6-ol, on X80 steel in a 5% HCl solution.

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA·cm⁻²)Corrosion Potential (Ecorr) (V)Inhibition Efficiency (IE %)
Blank 524.81-0.471-
2x10⁻⁴ 77.61-0.45385.21
Data sourced from a study on 1,3-benzothiazol-6-ol. researchgate.net

Applications in Agricultural Chemistry

Antiviral Activity in Plant Protection

Plant viral diseases are a major threat to global agricultural productivity, and the development of effective antiviral agents is a key area of research. Benzothiazole (B30560) derivatives have shown promise in this domain.

While direct studies on the antiviral activity of 2-Ethyl-1,3-benzothiazol-6-ol against plant viruses like the Tobacco Mosaic Virus (TMV) are not extensively documented in publicly available research, studies on analogous compounds provide valuable insights. For instance, a series of novel flavonoid derivatives incorporating a benzothiazole moiety demonstrated significant in vivo antiviral activity against TMV. Current time information in Bangalore, IN. In one study, a compound labeled L20, which features a substituted benzothiazole, exhibited a curative activity median effective concentration (EC50) of 90.5 µg/mL against TMV, which was notably better than the commercial antiviral agent Ningnanmycin (252.0 µg/mL). Current time information in Bangalore, IN. Furthermore, research on other benzothiazole derivatives has shown varying levels of treatment, protection, and passivation activities against TMV. nih.gov

The general antiviral potential of the benzothiazole structure is well-established, with various derivatives being investigated for their inhibitory effects on different viruses. nih.govnih.gov

The antiviral efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. mdpi.com Structure-activity relationship (SAR) studies on various benzothiazole derivatives have revealed key determinants for their antiviral action.

For example, a study on flavonoid derivatives with a benzothiazole component indicated that the presence of electron-donating groups can significantly enhance anti-TMV activity. researchgate.net When comparing compounds with different substituents, those with a methyl group often showed higher efficacy than those with a fluorine atom at the same position. researchgate.net Specifically, a compound with a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position of an associated ring (L20) had a significantly lower EC50 value, indicating higher potency. researchgate.net

The position of substituents on the benzothiazole ring itself is also crucial. Research suggests that substitutions at the 2nd and 6th positions of the benzothiazole core are important for antiviral activity. mdpi.com For instance, a methyl group substitution at the 6th position has been shown to increase the potency of antiviral compounds. mdpi.com This suggests that the hydroxyl group at the 6-position of this compound could play a significant role in its potential antiviral properties.

The following table, derived from a study on flavonoid derivatives containing benzothiazole, illustrates the impact of different substituents on the curative, protective, and inactivation activities against TMV at a concentration of 500 µg/mL. researchgate.net

CompoundR1R2Curative Activity (%)Protective Activity (%)Inactivation Activity (%)
L1 H5-Br47.6 ± 1.135.9 ± 2.740.5 ± 4.1
L3 3-OCH35-Br54.3 ± 2.035.3 ± 7.431.0 ± 2.3
L5 4-t-Bu5-Br53.0 ± 2.052.7 ± 8.347.0 ± 3.5
L7 4-CH36-Cl50.4 ± 2.634.0 ± 4.553.0 ± 2.8
L9 4-F6-Cl41.2 ± 4.225.1 ± 1.629.6 ± 4.1
L11 2-OCH36-Cl32.6 ± 3.449.6 ± 5.434.1 ± 2.2
L13 4-CH3H53.0 ± 3.460.3 ± 3.752.6 ± 1.8
L15 4-FH50.1 ± 4.150.0 ± 4.242.5 ± 3.6
L17 4-ClH67.5 ± 2.150.1 ± 1.745.5 ± 3.3
L19 4-CH34-CH350.8 ± 3.357.6 ± 5.263.7 ± 1.4
L21 4-F4-CH349.8 ± 0.263.9 ± 2.152.8 ± 1.1
L23 4-Cl4-CH336.8 ± 4.530.1 ± 4.344.0 ± 2.1

Data is illustrative of the impact of substitutions on antiviral activity in related benzothiazole derivatives.

Plant Growth Regulation Potential

Beyond antiviral applications, benzothiazole derivatives have been recognized for their potential as plant growth regulators. scispace.comresearchgate.net While specific studies on this compound are limited, research on structurally similar compounds provides a basis for its potential in this area.

For instance, studies on 2-alkylthio-6-aminobenzothiazoles have demonstrated plant growth regulating effects. scispace.com These compounds have been shown to inhibit photosynthetic processes in spinach chloroplasts and chlorophyll (B73375) production in Chlorella vulgaris. scispace.com The inhibitory activity was found to be dependent on the length of the alkyl chain at the 2-position, highlighting the importance of the substituent at this position for biological activity. scispace.com This suggests that the ethyl group at the 2-position of this compound would be a key determinant of its plant growth regulating properties.

Further research on other benzothiazole derivatives, such as N-cyclohexylbenzothiazol-2-sulfenamide, has also shown stimulating effects on the growth of certain plants. researchgate.net

Q & A

Q. Table 1: Example Crystallographic Parameters

ParameterValue
Space groupP21
Resolution (Å)1.8–2.1
R-factor (%)4.2
Refinement softwareSHELXL-2018/3

What advanced spectroscopic techniques are recommended for characterizing substituent effects in this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign chemical shifts to confirm ethyl substitution (e.g., δ ~1.2 ppm for CH3 in ethyl groups).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
  • UV-Vis Spectroscopy : Monitor π→π* transitions (~280–320 nm) to assess conjugation effects.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+H]+ for C9H9NOS: 180.0485 Da).

How does this compound interact with viral nucleoproteins, and what experimental approaches validate these interactions?

Methodological Answer:
In SARS-CoV-2 research, benzothiazol-6-ol derivatives bind to the nucleoprotein (N-protein) C-terminal domain:

  • Crystallography : Resolve binding modes (e.g., hydrogen bonding with Lys257 and hydrophobic interactions) .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values in µM range).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

Q. Table 2: Binding Data for SARS-CoV-2 N-Protein

CompoundKD (µM)ΔH (kcal/mol)
This compound analog12.5-8.2

What methodological considerations are critical when employing this compound derivatives as PET tracers for tau imaging?

Methodological Answer:

  • Radiolabeling : Use [¹¹C] or [¹⁸F] isotopes via nucleophilic substitution (e.g., [¹⁸F]fluoride displacement) .
  • Blood-Brain Barrier (BBB) Penetration : Optimize lipophilicity (LogP ~2–3) via ethyl group tuning.
  • In Vivo Validation :
    • Autoradiography : Confirm target specificity in post-mortem brain tissues.
    • Kinetic Modeling : Use compartmental models to quantify tau load in Alzheimer’s patients .

How should researchers address discrepancies in biological activity data between in vitro and in vivo models for benzothiazole-based compounds?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, metabolism, and plasma protein binding.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Species-Specific Differences : Compare rodent vs. human liver microsomes for metabolic stability.
  • Dose-Response Reconciliation : Adjust in vitro IC50 values for in vivo efficacy using allometric scaling .

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